![molecular formula C20H23FN6O2S B2465237 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 941948-81-8](/img/structure/B2465237.png)
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN6O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide, also known as N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-fluorobenzamide:
Cancer Treatment
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide: has shown potential as a CDK2 inhibitor , which is a promising target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, inhibiting their growth and proliferation. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Anti-inflammatory Agents
The compound’s structure, particularly the pyrazolo[3,4-d]pyrimidine scaffold, is known for its anti-inflammatory properties. Derivatives of this scaffold have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The presence of morpholine and fluorobenzamide groups may enhance these anti-inflammatory effects.
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. These compounds can act against a variety of bacterial and fungal pathogens. The inclusion of ethylthio and morpholino groups in the compound may enhance its ability to disrupt microbial cell processes, making it a potential candidate for developing new antimicrobial agents .
Neurological Disorders
Research into pyrazolo[3,4-d]pyrimidine derivatives has also indicated potential applications in treating neurological disorders. These compounds can interact with various neurotransmitter receptors and enzymes, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. The compound’s ability to cross the blood-brain barrier and its interaction with neurological targets make it a promising candidate for further investigation .
Cardiovascular Diseases
The compound’s structure suggests potential applications in cardiovascular research. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to modulate cardiovascular functions, including vasodilation and inhibition of platelet aggregation. These properties could be beneficial in developing treatments for hypertension, atherosclerosis, and other cardiovascular conditions .
Antiviral Agents
Given the ongoing need for effective antiviral therapies, the compound’s unique structure may offer potential in this area. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antiviral activities, particularly against RNA viruses. The compound’s ability to inhibit viral replication and disrupt viral protein functions could make it a valuable addition to antiviral drug development .
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes, such as kinases and phosphatases, has been a focus of research. Enzyme inhibitors are crucial in regulating various biochemical pathways, and the compound’s structure allows it to interact with enzyme active sites effectively. This property can be exploited in developing drugs for metabolic disorders, cancer, and other diseases .
Drug Delivery Systems
The compound’s physicochemical properties, including its solubility and stability, make it a potential candidate for use in drug delivery systems. Its ability to form stable complexes with other molecules can be utilized to enhance the delivery and efficacy of therapeutic agents. Research into its use in nanoparticle-based delivery systems is particularly promising .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antiviral activity .
Mode of Action
It’s structurally similar compounds have shown to exhibit significant antiviral activity . The compound likely interacts with its targets, leading to changes that inhibit the replication of the virus.
Biochemical Pathways
Given its antiviral activity, it may interfere with the viral replication process, disrupting the life cycle of the virus .
Pharmacokinetics
Similar compounds have shown good inhibitory effect with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to sorafenib IC50: 0184 ± 001 μM .
Result of Action
It’s structurally similar compounds have shown to exhibit significant antiviral activity .
Eigenschaften
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-9-11-29-12-10-26)16-13-23-27(18(16)25-20)8-7-22-19(28)14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJOFEWFWYLTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.